molecular formula C11H17NO B070256 Mexiletine CAS No. 180966-61-4

Mexiletine

Cat. No. B070256
M. Wt: 179.26 g/mol
InChI Key: VLPIATFUUWWMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Mexiletine's synthesis has seen various methodologies aiming for efficiency and selectivity. Catalano et al. (2012) achieved the first synthesis of m-hydroxymexiletine, a metabolite of Mexiletine, demonstrating potent activity on voltage-gated sodium channels and favorable toxicological properties compared to Mexiletine itself. Huang et al. (2008) developed a practical and efficient enantioselective synthesis of Mexiletine analogues, using a spiroborate ester as a chirality transfer agent, yielding good results with excellent enantioselectivities. These syntheses provide foundational knowledge for the development of Mexiletine and its analogues with potential therapeutic applications (Catalano et al., 2012); (Huang et al., 2008).

Molecular Structure Analysis

The molecular determinants of Mexiletine's structure for potent and use-dependent block of skeletal muscle sodium channels have been explored by Luca et al. (2000), who synthesized Mexiletine analogs and tested them for their voltage- and use-dependent block of sodium currents. This research underscores the importance of Mexiletine's molecular structure in its pharmacological activity, particularly the lipophilicity of the group on the asymmetric center, which significantly affects drug potency (Luca et al., 2000).

Chemical Reactions and Properties

The chemical reactions and properties of Mexiletine have been studied through various synthetic approaches. For instance, Koszelewski et al. (2009) described the deracemization of Mexiletine biocatalyzed by omega-transaminases, illustrating the versatility of enzymatic processes in achieving high enantiomeric excesses and conversions, which are crucial for the pharmacological efficacy of Mexiletine (Koszelewski et al., 2009).

Scientific Research Applications

Ventricular Arrhythmias

  • Scientific Field: Cardiology .
  • Summary of Application: Mexiletine has been used for decades to treat ventricular arrhythmias . It is particularly beneficial for patients with structural heart disease suffering from drug-refractory, mainly amiodarone refractory ventricular arrhythmias, as well as those with selected forms of congenital long QT syndrome .
  • Methods of Application: Mexiletine works by blocking fast sodium channels in cardiomyocytes . It has been tested in suppressing ventricular arrhythmias mainly occurring after myocardial infarction or induced by digitalis toxicity .
  • Results or Outcomes: Mexiletine has shown positive clinical results in reducing the spontaneous occurrence of ventricular arrhythmias or related implantable cardioverter-defibrillator device (ICD) therapy burden in those with arrhythmias resistant to conventional treatment .

Long QT Syndrome

  • Scientific Field: Cardiology .
  • Summary of Application: Mexiletine, a class Ib antiarrhythmic drug, is used to treat patients with long QT syndrome .
  • Methods of Application: Mexiletine exhibits its major antiarrhythmic effect via inhibition of the fast and late Na+ currents in myocardial tissues that are dependent on the opening of Na+ channels for their excitation .
  • Results or Outcomes: Through a comprehensive examination of mexiletine’s therapeutic benefits and potential risks, it has been found to be a vital therapeutic option for patients with ventricular arrhythmias, long QT syndrome, and other heart rhythm disorders .

Neuropathic Pain

  • Scientific Field: Neurology .
  • Summary of Application: Mexiletine is used to manage neuropathic pain, particularly peripheral neuropathic pain . It is especially useful in conditions like diabetic neuropathy and postherpetic neuralgia .
  • Methods of Application: Mexiletine, being a sodium channel blocker, reduces the hyperexcitability of nociceptive neurons that is commonly seen in neuropathic pain .
  • Results or Outcomes: Clinical trials have shown that Mexiletine can significantly reduce pain scores in patients with neuropathic pain .

Atrial Fibrillation

  • Scientific Field: Cardiology .
  • Summary of Application: Mexiletine has been used in the treatment of atrial fibrillation .
  • Methods of Application: Mexiletine works by inhibiting the fast and late Na+ currents in myocardial tissues that are dependent on the opening of Na+ channels for their excitation .
  • Results or Outcomes: Mexiletine has shown to be effective in managing atrial fibrillation, reducing the frequency and severity of episodes .

Safety And Hazards

Mexiletine may cause you to have abnormal liver function tests, especially if you also have congestive heart failure, or blood circulation problems . As for adverse events, gastrointestinal complaints were most frequently observed (33% of the patients) . In terms of handling, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Mexiletine offers a first-line, genotype-specific treatment strategy for LQT3 patients as emphasized by the most recent guidelines . In therapy-refractory ventricular tachyarrhythmias and electrical storms, adjunctive mexiletine treatment may offer the possibility of stabilizing patients with or without concomitant interventional therapy such as catheter ablation .

properties

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.38e-01 g/L
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mexiletine

CAS RN

31828-71-4
Record name Mexiletine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mexiletine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEXILETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine
Reactant of Route 2
Reactant of Route 2
Mexiletine
Reactant of Route 3
Reactant of Route 3
Mexiletine
Reactant of Route 4
Reactant of Route 4
Mexiletine
Reactant of Route 5
Reactant of Route 5
Mexiletine
Reactant of Route 6
Reactant of Route 6
Mexiletine

Citations

For This Compound
28,000
Citations
RWF Campbell - New England Journal of Medicine, 1987 - Mass Medical Soc
MEXILETINE was originally developed as an anticonvulsant drug. Its antiarrhythmic properties were quickly appreciated, however, and it is for this application that it is becoming …
Number of citations: 123 www.nejm.org
AS Manolis, TF Deering, J Cameron… - Clinical …, 1990 - Wiley Online Library
… Mexiletine is predominantly metabolized by the liver with elimination half‐… mexiletine to have a lesser negative inotropic effect than procainamide or disopyramide. Although mexiletine …
Number of citations: 68 onlinelibrary.wiley.com
L Labbé, J Turgeon - Clinical pharmacokinetics, 1999 - Springer
… -mexiletine, p-hydroxy-mexiletine, m-hydroxy-mexiletine and N-hydroxy-mexiletine. Formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine and m-hydroxy-mexiletine is …
Number of citations: 77 link.springer.com
EL Logigian, WB Martens, RT Moxley, MP McDermott… - Neurology, 2010 - AAN Enterprises
… Classification of Evidence: This study provides Class I evidence that mexiletine at dosages of 150 and 200 mg 3 times daily over 7 weeks is well-tolerated and effective in reducing …
Number of citations: 192 n.neurology.org
H Stracke, UE Meyer, HE Schumacher… - Diabetes Care, 1992 - Am Diabetes Assoc
… no differences between mexiletine treatment and placebo. The … gave remarkable differences between mexiletine and placebo in … advantages of the mexiletine treatment were shown with …
Number of citations: 217 diabetesjournals.org
FY Chiou-Tan, SM Tuel, JC Johnson… - American journal of …, 1996 - journals.lww.com
… The effect of mexiletine in the treatment of spinal cord dysesthetic pain was examined in … mexiletine on SCI dysesthetic pain scales or Barthel index. In conclusion, in this trial, mexiletine …
Number of citations: 138 journals.lww.com
P Oskarsson, JG Ljunggren, PE Lins - Diabetes Care, 1997 - Am Diabetes Assoc
… Plasma levels of mexiletine and 24-h electrocardiogram (… of mexiletine compared with the other groups. No significant correlation was found between plasma concentration of mexiletine …
Number of citations: 183 diabetesjournals.org
A Dejgard, P Petersen, J Kastrup - The Lancet, 1988 - Elsevier
… during the mexiletine phase compared with the placebo phase. Pain was reduced during mexiletine but not during placebo, as assessed by a visual analogue rating scale. Mexiletine …
Number of citations: 450 www.sciencedirect.com
A Fassoulaki, K Patris, C Sarantopoulos… - Anesthesia & …, 2002 - journals.lww.com
We investigated the analgesic efficacy of mexiletine and gabapentin on acute and chronic pain associated with cancer breast surgery in 75 patients. They were randomized to receive, …
Number of citations: 419 journals.lww.com
JM Statland, BN Bundy, Y Wang, DR Rayan, JR Trivedi… - Jama, 2012 - jamanetwork.com
… Mexiletine significantly improved patient-reported severity … mexiletine and 4.21 for placebo; difference, −1.68; 95% CI, −2.66 to −0.706; P < .001; period 2 means were 1.60 for mexiletine …
Number of citations: 181 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.